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Compound of Interest

2-Hydroxypyrimidine-5-boronic
Compound Name: o
aci

cat. No.: B1318881

An In-depth Technical Guide to 2-
Hydroxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxypyrimidine-5-boronic
acid, a heterocyclic organic compound with significant potential in medicinal chemistry and
drug discovery. Due to the limited availability of experimental spectroscopic data in public
literature, this guide presents predicted data alongside a putative experimental protocol for its
synthesis and characterization.

Physicochemical Properties

2-Hydroxypyrimidine-5-boronic acid is a derivative of pyrimidine, a core structure in many
biologically active molecules. The presence of the boronic acid functional group makes it a
valuable building block for various chemical transformations, particularly palladium-catalyzed
cross-coupling reactions like the Suzuki-Miyaura coupling.
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Property Value Source
Molecular Formula C4HsBN20s --INVALID-LINK--
Molecular Weight 139.91 g/mol --INVALID-LINK--

(2-0xo-1H-pyrimidin-5-
IUPAC Name _ _ --INVALID-LINK--
yl)boronic acid

CAS Number 373384-19-1 --INVALID-LINK--

Spectroscopic Data (Predicted)

While experimental spectra for 2-Hydroxypyrimidine-5-boronic acid are not readily available,
the following data has been predicted based on its chemical structure. This information can
serve as a guide for the characterization of synthesized samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR: The proton NMR spectrum is expected to show distinct signals for the
pyrimidine ring protons and the hydroxyl protons of the boronic acid and the hydroxypyrimidine
tautomer. The chemical shifts are influenced by the electron-withdrawing nature of the
pyrimidine ring and the boronic acid group.

Predicted Chemical Shift

Proton Multiplicity
(ppm)

Pyrimidine C4-H & C6-H 8.0-9.0 Singlet

B(OH)2 4.0-6.0 Broad Singlet

Pyrimidine N-H/O-H 10.0-12.0 Broad Singlet

Predicted 3C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the
pyrimidine ring. The carbon attached to the boron atom may exhibit broadening due to
quadrupolar relaxation of the boron nucleus.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1318881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Carbon Predicted Chemical Shift (ppm)
Pyrimidine C2 160 - 170
Pyrimidine C4 & C6 140 - 150

Pyrimidine C5

120 - 130 (broad)

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxypyrimidine-5-boronic acid is expected to display characteristic

absorption bands corresponding to its functional groups.

Predicted Wavenumber

Functional Group Description
(cm™)

O-H (Boronic acid) 3200 - 3600 (broad) Stretching vibration

N-H (Amide tautomer) 3100 - 3300 (broad) Stretching vibration

C=0 (Amide tautomer) 1650 - 1700 (strong) Stretching vibration

C=N, C=C (Aromaitic) 1450 - 1600 Stretching vibrations

B-O 1300 - 1400 Stretching vibration

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments. The predicted monoisotopic mass of 2-Hydroxypyrimidine-5-boronic acid is

140.0393222 Da.[1]

Predicted Mass Spectrometry Data:

Adduct Predicted m/z

[M+H]*+ 141.0466

[M+Na]* 163.0285

[M-H]~ 139.0320
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Experimental Protocols

The following is a putative experimental protocol for the synthesis and characterization of 2-
Hydroxypyrimidine-5-boronic acid, based on established methods for analogous
compounds.

Synthesis of 2-Hydroxypyrimidine-5-boronic acid

A plausible synthetic route starts from the commercially available 5-bromo-2-hydroxypyrimidine.
[2][3] The synthesis involves a lithium-halogen exchange followed by borylation.

)_J;( Final Product )‘
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A plausible synthetic workflow for 2-Hydroxypyrimidine-5-boronic acid.

Detailed Methodology:

o Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert
atmosphere (e.g., argon), dissolve 5-bromo-2-hydroxypyrimidine (1.0 eq) in anhydrous
tetrahydrofuran (THF).

 Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. To this,
add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature
below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

e Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow
the reaction to slowly warm to room temperature and stir overnight.

o Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride
solution. Acidify the mixture to pH ~2 with dilute hydrochloric acid.
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o Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the
organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by column chromatography on
silica gel to afford 2-Hydroxypyrimidine-5-boronic acid.

Characterization Methods

 NMR Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g.,
DMSO-ds). Record *H NMR, 3C NMR, and potentially B NMR spectra.

e IR Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or an ATR
accessory.

e Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g.,
ESI-TOF) to confirm the molecular weight.

Biological Significance and Applications in Drug
Discovery

Pyrimidine and its derivatives are of immense interest in medicinal chemistry due to their
presence in the nucleobases of DNA and RNA.[4] They are key components in a wide range of
therapeutic agents, exhibiting activities such as anticancer, antiviral, and antimicrobial
properties.[5]

Boronic acids are also crucial pharmacophores, with several FDA-approved drugs containing
this moiety, such as the proteasome inhibitor Bortezomib.[6] The boronic acid group can form
reversible covalent bonds with diols and the active site serine residues of proteases, making

them effective enzyme inhibitors.

The combination of the pyrimidine scaffold and the boronic acid functional group in 2-
Hydroxypyrimidine-5-boronic acid makes it a highly attractive building block for the synthesis
of novel drug candidates. It can be utilized in Suzuki-Miyaura cross-coupling reactions to
introduce the 2-hydroxypyrimidine-5-yl moiety into larger, more complex molecules. These
resulting compounds could be investigated as inhibitors of various enzymes, such as kinases
or proteases, which are important targets in cancer therapy and other diseases.[7]
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Hypothetical signaling pathway inhibition by a 2-Hydroxypyrimidine-5-boronic acid
derivative.

This guide provides a foundational understanding of 2-Hydroxypyrimidine-5-boronic acid for
researchers and professionals in drug development. While experimental data is currently
limited, the predicted information and proposed protocols offer a solid starting point for the
synthesis, characterization, and exploration of this promising compound in medicinal chemistry.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1318881?utm_src=pdf-body-img
https://www.benchchem.com/product/b1318881?utm_src=pdf-body
https://www.benchchem.com/product/b1318881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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